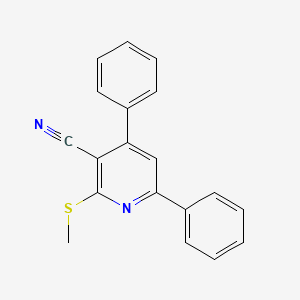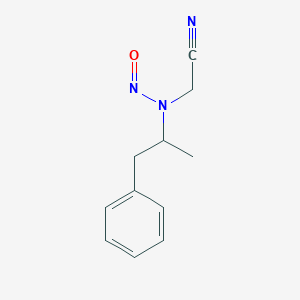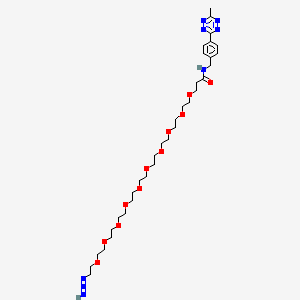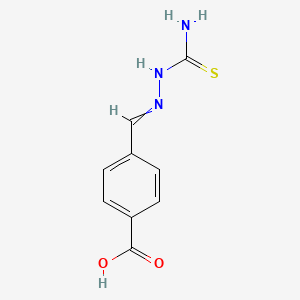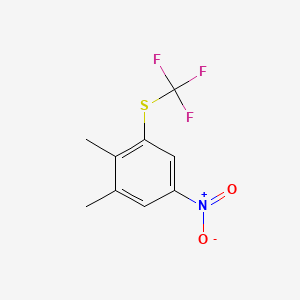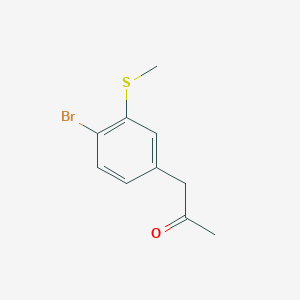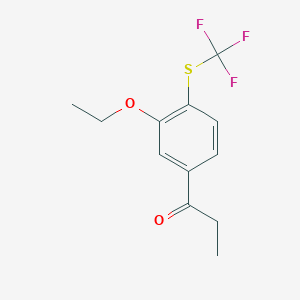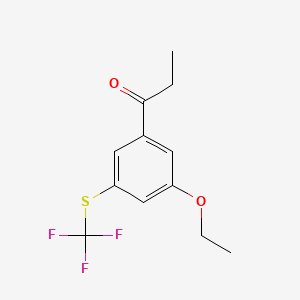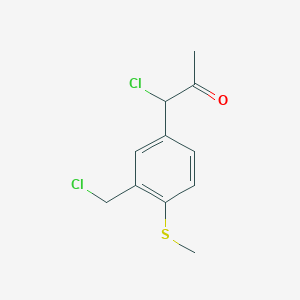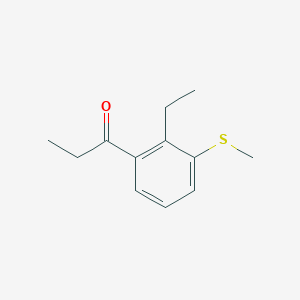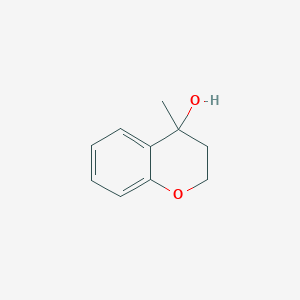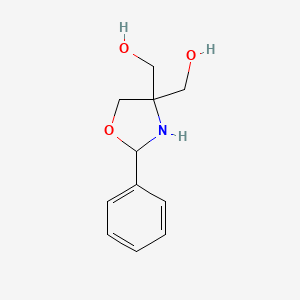
(2-Phenyloxazolidine-4,4-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenyloxazolidine-4,4-diyl)dimethanol is an organic compound with the molecular formula C11H15NO3. It is a derivative of oxazolidine, featuring a phenyl group attached to the oxazolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyloxazolidine-4,4-diyl)dimethanol typically involves the reaction of phenylglycinol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the oxazolidine ring . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenyloxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines or alcohols
Substitution: Brominated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
(2-Phenyloxazolidine-4,4-diyl)dimethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Wirkmechanismus
The mechanism of action of (2-Phenyloxazolidine-4,4-diyl)dimethanol involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions, causing a change in fluorescence properties. This interaction is often mediated by the formation of coordination complexes between the oxazolidine ring and the metal ions . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Phenyl-1,3-dioxane-5,5-diyl)dimethanol: Similar in structure but with a dioxane ring instead of oxazolidine.
4,4-Dimethyl-2-phenyl-2-oxazoline: Another oxazolidine derivative with different substituents.
(1H-Pyrrole-2,5-diyl)dimethanol: Contains a pyrrole ring instead of oxazolidine .
Uniqueness
(2-Phenyloxazolidine-4,4-diyl)dimethanol is unique due to its specific combination of the oxazolidine ring and phenyl group, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential antimicrobial activity set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-2-phenyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C11H15NO3/c13-6-11(7-14)8-15-10(12-11)9-4-2-1-3-5-9/h1-5,10,12-14H,6-8H2 |
InChI-Schlüssel |
RTEPELJDOZAKMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(O1)C2=CC=CC=C2)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


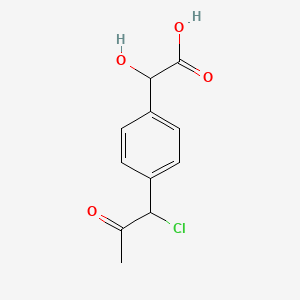
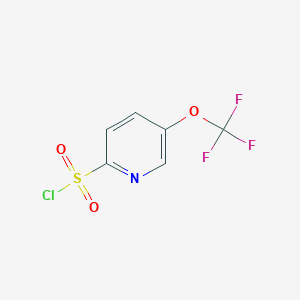
![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14059936.png)
